molecular formula C14H18BrNO2 B8241013 4-Bromo-N-cyclobutyl-2-isopropoxybenzamide

4-Bromo-N-cyclobutyl-2-isopropoxybenzamide

Cat. No.: B8241013
M. Wt: 312.20 g/mol
InChI Key: IFZIHAIZVIYAKO-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutyl-2-isopropoxybenzamide is an organic compound with a complex structure that includes a bromine atom, a cyclobutyl group, and an isopropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclobutyl-2-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyclobutyl and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-2-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

4-Bromo-N-cyclobutyl-2-isopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclobutyl-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclobutylbenzamide: Lacks the isopropoxy group, which may affect its reactivity and binding properties.

    4-Bromo-2-isopropoxybenzamide: Lacks the cyclobutyl group, potentially altering its chemical and biological activity.

    N-cyclobutyl-2-isopropoxybenzamide: Lacks the bromine atom, which can influence its reactivity and interactions with other molecules.

Uniqueness

4-Bromo-N-cyclobutyl-2-isopropoxybenzamide is unique due to the combination of its bromine atom, cyclobutyl group, and isopropoxy group

Properties

IUPAC Name

4-bromo-N-cyclobutyl-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-9(2)18-13-8-10(15)6-7-12(13)14(17)16-11-4-3-5-11/h6-9,11H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZIHAIZVIYAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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